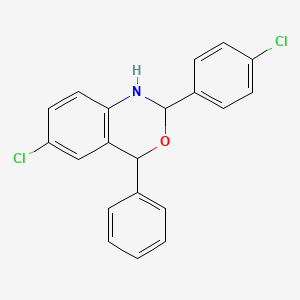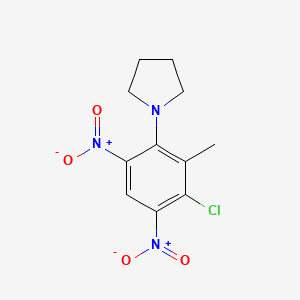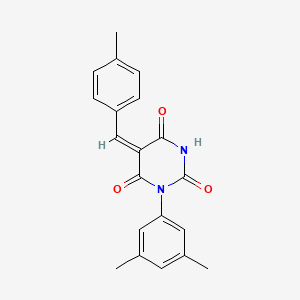![molecular formula C23H16N4O7S B11682531 (5E)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-(phenylamino)-1,3-thiazol-4(5H)-one](/img/structure/B11682531.png)
(5E)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-(phenylamino)-1,3-thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-[4-(2,4-dinitrophénoxy)-3-méthoxybenzylidène]-2-(phénylamino)-1,3-thiazol-4(5H)-one est un composé organique complexe appartenant à la famille des thiazoles. Ce composé se caractérise par sa structure unique, qui comprend un cycle thiazole, un groupe phénylamino et un groupe dinitrophénoxy.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (5E)-5-[4-(2,4-dinitrophénoxy)-3-méthoxybenzylidène]-2-(phénylamino)-1,3-thiazol-4(5H)-one implique généralement plusieurs étapes. Une méthode courante commence par la préparation du cycle thiazole, suivie de l'introduction du groupe phénylamino et du groupe dinitrophénoxy. Les conditions de réaction exigent souvent des catalyseurs spécifiques, des solvants et des contrôles de température pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés.
Méthodes de production industrielle
Dans un environnement industriel, la production de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés en continu. Ces méthodes sont conçues pour optimiser l'efficacité de la réaction, minimiser les déchets et garantir une qualité de produit constante. L'utilisation de techniques analytiques avancées, telles que la chromatographie liquide haute performance (CLHP), est essentielle pour surveiller le processus de synthèse et vérifier la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
(5E)-5-[4-(2,4-dinitrophénoxy)-3-méthoxybenzylidène]-2-(phénylamino)-1,3-thiazol-4(5H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, ce qui entraîne souvent la formation d'oxydes ou d'autres composés contenant de l'oxygène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, conduisant à la formation de composés réduits.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, ce qui peut modifier les propriétés chimiques du composé.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les oxydants (par exemple, le permanganate de potassium), les réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs (par exemple, le palladium sur carbone). Les conditions de réaction, telles que la température, la pression et le choix du solvant, sont soigneusement contrôlées pour obtenir la transformation souhaitée.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés nitro, tandis que la réduction peut produire des amines ou d'autres formes réduites du composé.
Applications de recherche scientifique
(5E)-5-[4-(2,4-dinitrophénoxy)-3-méthoxybenzylidène]-2-(phénylamino)-1,3-thiazol-4(5H)-one a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : La structure unique du composé lui permet d'interagir avec les molécules biologiques, ce qui le rend utile dans les études d'inhibition enzymatique et de liaison aux protéines.
Médecine : La recherche a exploré son potentiel en tant qu'agent thérapeutique, en particulier dans le développement de médicaments ciblant des voies moléculaires spécifiques.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés dotés de propriétés spécifiques, telles que les colorants et les polymères.
Mécanisme d'action
Le mécanisme d'action de (5E)-5-[4-(2,4-dinitrophénoxy)-3-méthoxybenzylidène]-2-(phénylamino)-1,3-thiazol-4(5H)-one implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. La structure du composé lui permet de se lier à ces cibles, en modulant leur activité et en conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application spécifique et de la molécule cible.
Applications De Recherche Scientifique
(5E)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-(phenylamino)-1,3-thiazol-4(5H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of (5E)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-(phenylamino)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Propriétés
Formule moléculaire |
C23H16N4O7S |
|---|---|
Poids moléculaire |
492.5 g/mol |
Nom IUPAC |
(5E)-5-[[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H16N4O7S/c1-33-20-11-14(12-21-22(28)25-23(35-21)24-15-5-3-2-4-6-15)7-9-19(20)34-18-10-8-16(26(29)30)13-17(18)27(31)32/h2-13H,1H3,(H,24,25,28)/b21-12+ |
Clé InChI |
HTZIZDCHNGNTGZ-CIAFOILYSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11682449.png)
![4-methyl-3-phenyl-N'-[(E)-1-(2-thienyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682453.png)
![4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,6-diiodophenoxy}methyl)benzoic acid](/img/structure/B11682461.png)

![N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682469.png)
![N'-[(E)-(4-Tert-butylphenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11682477.png)

![3-acetyl-1-(3-chlorophenyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B11682497.png)


![6-bromo-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11682512.png)

![N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682524.png)
![ethyl 4-{5-[(E)-{4-oxo-2-thioxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate](/img/structure/B11682535.png)
